molecular formula C11H12F7NO5 B14380641 (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid CAS No. 88436-09-3

(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid

Cat. No.: B14380641
CAS No.: 88436-09-3
M. Wt: 371.20 g/mol
InChI Key: CNKDXTSGYRCWFY-YFKPBYRVSA-N
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Description

(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Heptafluorobutanoylamino Intermediate: This step involves the reaction of heptafluorobutyric acid with an appropriate amine under controlled conditions to form the heptafluorobutanoylamino intermediate.

    Coupling with a Propoxybutanoic Acid Derivative: The intermediate is then coupled with a propoxybutanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluorobutanoylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The heptafluorobutanoylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Properties

CAS No.

88436-09-3

Molecular Formula

C11H12F7NO5

Molecular Weight

371.20 g/mol

IUPAC Name

(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid

InChI

InChI=1S/C11H12F7NO5/c1-2-3-24-7(22)5(4-6(20)21)19-8(23)9(12,13)10(14,15)11(16,17)18/h5H,2-4H2,1H3,(H,19,23)(H,20,21)/t5-/m0/s1

InChI Key

CNKDXTSGYRCWFY-YFKPBYRVSA-N

Isomeric SMILES

CCCOC(=O)[C@H](CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

CCCOC(=O)C(CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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